4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

Physicochemical profiling Drug-likeness Fragment-based drug design

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one (CAS 1567680-03-8) is a heterobicyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidin-7-one family, a scaffold extensively explored in kinase inhibitor and anti-inflammatory drug discovery ,. With a molecular formula of C₇H₆ClN₃O and a molecular weight of 183.60 g/mol, this compound features a single chlorine atom at the 4-position and a methyl group at the 2-position of the fused pyrimidine ring, distinguishing it from both the unsubstituted parent scaffold and the more heavily functionalized 2,4-dichloro analogs.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B13033728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CNC2=O)C(=N1)Cl
InChIInChI=1S/C7H6ClN3O/c1-3-10-5-4(6(8)11-3)2-9-7(5)12/h2H2,1H3,(H,9,12)
InChIKeyWKAYPPQTIVZVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one: Core Scaffold Identity and Physicochemical Fingerprint for Procurement Decision-Making


4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one (CAS 1567680-03-8) is a heterobicyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidin-7-one family, a scaffold extensively explored in kinase inhibitor and anti-inflammatory drug discovery [1], [2]. With a molecular formula of C₇H₆ClN₃O and a molecular weight of 183.60 g/mol, this compound features a single chlorine atom at the 4-position and a methyl group at the 2-position of the fused pyrimidine ring, distinguishing it from both the unsubstituted parent scaffold and the more heavily functionalized 2,4-dichloro analogs . The compound is commercially available at 98% purity and serves as a versatile intermediate for further derivatization at the 4-chloro position via nucleophilic aromatic substitution, the N-6 position of the lactam ring, and potentially the 2-methyl group .

Why 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one Cannot Be Replaced by Common Pyrrolopyrimidine Analogs Without Risk of Divergent Reactivity and ADME Properties


Pyrrolo[3,4-d]pyrimidin-7-ones are not a monolithic class; the number and position of halogen substituents, the presence or absence of a C-2 methyl group, and N-6 substitution collectively dictate nucleophilic aromatic substitution (SNAr) reactivity, lipophilicity, hydrogen-bonding capacity, and downstream biological target engagement [1], [2]. The 4-chloro-2-methyl substitution pattern of the target compound produces a LogP of 0.68—substantially lower than the 2.15 LogP of the 2,4-dichloro-6-isopropyl analog—directly affecting solubility, membrane permeability, and suitability for fragment-based or PROTAC design strategies . Substituting a 2,4-dichloro or 4-chloro (unmethylated) analog for the target compound without adjusting reaction stoichiometry, solvent systems, or biological assay conditions can therefore result in failed synthetic transformations, irreproducible biological data, and wasted procurement expenditure .

Quantitative Differential Evidence: How 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one Compares to Its Closest Analogs on Physicochemical, Structural, and Quality Metrics


Lipophilicity (LogP) Profile vs. 2,4-Dichloro-6-isopropyl Analog: Lower LogP for Enhanced Aqueous Compatibility

The target compound exhibits a computed LogP of 0.68, which is 1.47 log units lower than the 2,4-dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one analog (LogP = 2.15) and 0.96 log units higher than the unsubstituted parent scaffold (LogP = -0.28) , . This intermediate lipophilicity positions the target compound favorably for applications requiring balanced aqueous solubility and membrane permeability, while the 2,4-dichloro analog's higher LogP may predispose it to solubility-limited assay behavior and higher non-specific protein binding .

Physicochemical profiling Drug-likeness Fragment-based drug design

Hydrogen Bond Donor Count vs. 2,4-Dichloro-6-isopropyl Analog: Retained H-Donor for Target Engagement

The target compound possesses one hydrogen bond donor (the N-6 lactam NH), matching the unsubstituted parent scaffold. In contrast, the 2,4-dichloro-6-isopropyl analog has zero H-bond donors because the N-6 position is substituted with an isopropyl group , . This structural feature is critical for compounds intended to interact with kinase hinge regions or other biological targets that require a hydrogen bond donor at this position. The presence of a single H-bond donor also influences crystal packing, solubility, and formulation behavior .

Medicinal chemistry Structure-activity relationships Kinase hinge-binding

Topological Polar Surface Area (TPSA) vs. 2,4-Dichloro-6-isopropyl Analog: Higher TPSA for Improved Transporter Recognition

The target compound has a TPSA of 54.88 Ų, which is 8.79 Ų higher than the 2,4-dichloro-6-isopropyl analog (TPSA = 46.09 Ų) and identical to the unsubstituted parent scaffold , . TPSA is a key determinant of intestinal absorption and blood-brain barrier penetration, with values below 60 Ų generally associated with good oral absorption and values below 90 Ų often correlating with CNS penetration. The higher TPSA of the target compound relative to the 2,4-dichloro analog may confer differential transporter recognition and reduced passive membrane permeability, affecting tissue distribution profiles .

ADME prediction Blood-brain barrier penetration Oral bioavailability

Rotatable Bond Count vs. 2,4-Dichloro-6-isopropyl Analog: Zero Rotatable Bonds for Reduced Conformational Entropy

The target compound contains zero rotatable bonds, indicating a completely rigid core scaffold. In contrast, the 2,4-dichloro-6-isopropyl analog possesses one rotatable bond (the isopropyl group at N-6), and the unsubstituted parent also has zero rotatable bonds , . Reduced conformational flexibility generally correlates with lower entropic penalty upon target binding and can improve binding affinity when the bioactive conformation is pre-organized. This rigidity also facilitates co-crystallization studies and structure-based drug design efforts [1].

Conformational restriction Binding affinity optimization Crystallography

Mono-Chloro vs. Dichloro Substitution Pattern: Selective Reactivity and Reduced Byproduct Formation in SNAr Derivatization

The target compound bears a single chlorine atom at position 4 of the pyrimidine ring, in contrast to the 2,4-dichloro-6-isopropyl analog (two chlorine atoms at positions 2 and 4) , . In nucleophilic aromatic substitution (SNAr) reactions, the mono-chloro scaffold provides a single reactive site, eliminating chemoselectivity challenges inherent to dichloro analogs where sequential or competitive substitution can generate complex product mixtures and reduce isolated yields [1]. This simplification is particularly valuable in parallel medicinal chemistry libraries where reproducible single-point diversification is required [1].

Synthetic chemistry Parallel library synthesis Medicinal chemistry optimization

2-Methyl Group Contribution to Metabolic Stability vs. Unsubstituted Parent Scaffold

The 2-methyl substituent on the target compound differentiates it from both the unsubstituted parent 5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one (no methyl group) and the 4-chloro unmethylated analog (CAS 1567679-98-4) , . SAR studies across the broader pyrrolopyrimidine class have demonstrated that C-2 methylation enhances metabolic stability by blocking CYP450-mediated oxidation at this position while maintaining target affinity [1]. This class-level inference, combined with the target compound's intermediate LogP, positions it as a superior intermediate for generating metabolically stable lead candidates compared to unmethylated analogs [1].

Metabolic stability CYP450 metabolism Lead optimization

Procurement-Guiding Application Scenarios for 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one Based on Quantified Differential Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Rigid, Low-Molecular-Weight Kinase Hinge-Binding Cores

The target compound's molecular weight of 183.60 Da, zero rotatable bonds, intermediate LogP (0.68), and single H-bond donor make it an ideal fragment-sized scaffold for structure-based drug design targeting kinase hinge regions . Its rigid core minimizes entropic penalty upon binding, while the 4-chloro substituent provides a tractable vector for fragment growth via SNAr diversification . The 2,4-dichloro analog (LogP 2.15) is 1.47 log units more lipophilic and thus less suitable for fragment screens that demand high aqueous solubility; the unsubstituted parent (LogP -0.28) may lack sufficient potency for initial hit identification [1].

Parallel Medicinal Chemistry Libraries Requiring Single-Point Diversification Without Chemoselectivity Complications

The mono-chloro substitution pattern of the target compound ensures a single reactive site for SNAr reactions, avoiding the chemoselectivity and product mixture challenges of 2,4-dichloro analogs . This property is critical for parallel library synthesis where reproducible, high-yielding single-step derivatizations are required. The 2-methyl group pre-installs a metabolically stabilizing feature, reducing the need for subsequent optimization [2]. Procurement of this specific intermediate streamlines library production workflows compared to dichloro or unmethylated alternatives , [2].

PROTAC and Bifunctional Degrader Design Requiring Balanced Physicochemical Properties

The intermediate LogP (0.68) and TPSA (54.88 Ų) of the target compound position it within favorable drug-like chemical space for PROTAC linker attachment, where excessively lipophilic warheads can drive non-specific binding and poor solubility . The 2,4-dichloro analog (TPSA 46.09 Ų, LogP 2.15) exhibits significantly higher lipophilicity and lower polar surface area, potentially compromising the physicochemical profile of the final heterobifunctional construct. The target compound retains a hydrogen bond donor (N-6 lactam NH), which can be exploited for E3 ligase ligand attachment or for maintaining target engagement .

Crystallography and Biophysical Studies Requiring Conformationally Restricted Ligands

With zero rotatable bonds, the target compound is entirely rigid, simplifying electron density interpretation in protein-ligand X-ray crystallography and reducing ambiguity in SAR interpretation , [1]. In contrast, the 2,4-dichloro-6-isopropyl analog possesses one rotatable bond (the isopropyl group), which introduces conformational disorder in crystal structures. The availability of the compound at 98% purity from commercial vendors supports straightforward co-crystallization experiments without the need for extensive in-house purification .

Quote Request

Request a Quote for 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.